2-Chloro-N-hydroxypyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-hydroxypyridine-4-carboxamide is a chemical compound with the molecular formula C6H5ClN2O2 and a molecular weight of 172.57 g/mol . This compound is part of the pyridine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloropyridine with hydroxylamine under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of 2-Chloro-N-hydroxypyridine-4-carboxamide may involve large-scale chlorination and subsequent functional group modifications using automated reactors and precise control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-hydroxypyridine-4-carboxamide undergoes various chemical reactions, including:
Substitution: The chlorine atom in the compound can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
2-Chloro-N-hydroxypyridine-4-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-N-hydroxypyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s carboxamide moiety can form hydrogen bonds with these targets, potentially inhibiting their activity . This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Chloro-N-hydroxypyridine-4-carboxamide include:
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H5ClN2O2 |
---|---|
Molecular Weight |
172.57 g/mol |
IUPAC Name |
2-chloro-N-hydroxypyridine-4-carboxamide |
InChI |
InChI=1S/C6H5ClN2O2/c7-5-3-4(1-2-8-5)6(10)9-11/h1-3,11H,(H,9,10) |
InChI Key |
IZCGKBKIHJWTFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(=O)NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.